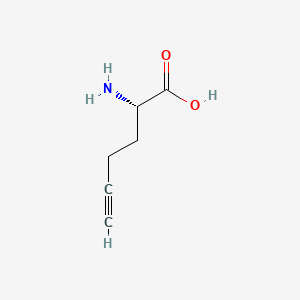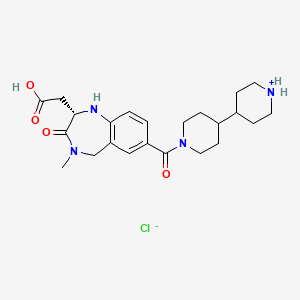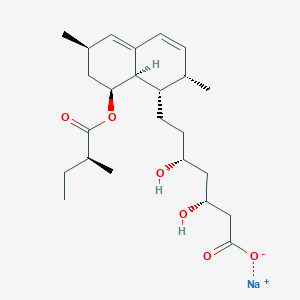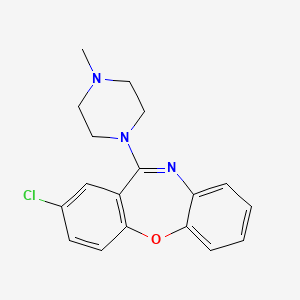
Lidocaine N-ethyl bromide
Overview
Description
QX 314 bromide: is a membrane-impermeable quaternary derivative of lidocaine, primarily known for its role as a sodium channel blocker. This compound is permanently charged and is used extensively in scientific research, particularly in the fields of neurophysiology and pain management .
Mechanism of Action
Target of Action
Lidocaine N-ethyl bromide, also known as QX 314 bromide, primarily targets voltage-activated sodium (Na+) channels . These channels play a crucial role in the generation and propagation of action potentials in neurons .
Mode of Action
QX 314 bromide acts as a blocker of voltage-activated Na+ channels . When applied intracellularly, it inhibits the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This results in the blockage of fast Na±dependent action potentials . Additionally, QX 314 bromide has been found to inhibit calcium currents in hippocampal CA1 pyramidal neurons when applied intracellularly .
Biochemical Pathways
The primary biochemical pathway affected by QX 314 bromide is the sodium ion channel pathway . By blocking these channels, QX 314 bromide prevents the transient increase in permeability of excitable membranes to sodium ions . This action disrupts the normal flow of sodium ions, which is essential for the generation and conduction of nerve impulses . The downstream effect of this action is the inhibition of action potential formation, leading to a numbing effect .
Pharmacokinetics
It is known that the compound ismembrane-impermeable , meaning it does not easily cross cell membranes. This property likely affects its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability. More research is needed to fully understand the pharmacokinetics of QX 314 bromide.
Result of Action
The primary result of QX 314 bromide’s action is the blockade of action potential formation . This leads to a numbing effect, as the neurons are transiently incapable of signaling the brain regarding sensations . This makes QX 314 bromide effective as a local anesthetic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of QX 314 bromide. For instance, the compound is soluble in water , which could affect its distribution and action in aqueous environments within the body. Additionally, it is recommended to store QX 314 bromide under desiccating conditions and at +4°C , suggesting that moisture and temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
Lidocaine N-ethyl bromide interacts with voltage-gated sodium channels, blocking both fast sodium-dependent action potentials and voltage-dependent, non-inactivating sodium conductance . This interaction inhibits the propagation of action potentials, leading to its anesthetic effects .
Cellular Effects
In vitro studies have shown that this compound can have a demethylating effect on breast cancer cells This suggests that it may have a role in influencing gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to sodium channels, blocking the propagation of action potentials . This results in a decrease in the rate of contractions of the heart when injected near nerves, the nerves cannot conduct signals to or from the brain .
Temporal Effects in Laboratory Settings
It has been used as a standard in studying the demethylation effect of this compound on breast cancer cells in vitro .
Dosage Effects in Animal Models
In animal models, this compound has been shown to produce long-lasting local anesthesia . The onset of this compound-mediated blockade was consistently slower compared with lidocaine, but the duration of the blockade was significantly longer .
Metabolic Pathways
Lidocaine, the parent compound of this compound, is metabolized in the liver by the P450 3A4 isoenzyme . This enzyme alters lidocaine through a sequential process of oxidative N-dealkylation, yielding mono-ethyl-glycine xylidide (MEGX) and subsequently, glycine xylidine (GX) .
Transport and Distribution
It is known that it is not membrane permeable .
Subcellular Localization
Given its role in blocking sodium channels, it is likely to be localized at the cell membrane where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: QX 314 bromide is synthesized through the quaternization of lidocaine. The process involves the reaction of lidocaine with an alkylating agent, such as methyl bromide, under controlled conditions. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of QX 314 bromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in bulk and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: QX 314 bromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It can also participate in ion exchange reactions, particularly in biological systems .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can displace the bromide ion.
Ion Exchange Reactions: These occur in aqueous solutions where QX 314 bromide interacts with other ionic species
Major Products: The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be QX 314 hydroxide .
Scientific Research Applications
Chemistry: QX 314 bromide is used as a tool to study ion channel function and to investigate the properties of sodium channels in various systems .
Biology: In biological research, QX 314 bromide is used to block sodium channels in neurons, allowing researchers to study the role of these channels in neuronal signaling and pain pathways .
Medicine: This property makes it a candidate for developing new local anesthetics .
Industry: While its primary use is in research, QX 314 bromide’s unique properties make it a valuable compound for developing new pharmaceuticals and studying drug interactions .
Comparison with Similar Compounds
Lidocaine: The parent compound of QX 314 bromide, used as a local anesthetic.
QX 222: Another quaternary derivative of lidocaine with similar properties.
Tetrodotoxin: A potent sodium channel blocker used in research
Uniqueness: QX 314 bromide is unique due to its membrane-impermeable nature, which allows it to selectively block sodium channels in specific neurons without affecting other cells. This property makes it particularly useful for targeted studies in neurophysiology and pain research .
Properties
CAS No. |
21306-56-9 |
|---|---|
Molecular Formula |
C16H27N2O+ |
Molecular Weight |
263.40 g/mol |
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3/p+1 |
InChI Key |
PYEBKOFMWAMBFV-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QX 314 QX-314 QX-314 bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Lidocaine N-ethyl bromide (QX-314)?
A1: this compound (QX-314) is a permanently charged derivative of lidocaine that acts as a potent voltage-gated sodium channel blocker. Unlike lidocaine, QX-314 cannot readily cross cell membranes due to its charge. [, , ]
Q2: How does the structure of QX-314 differ from lidocaine, and how does this impact its activity?
A2: QX-314 is structurally similar to lidocaine but contains an ethyl bromide group attached to the tertiary amine nitrogen. This modification renders QX-314 permanently charged, preventing it from passively diffusing across cell membranes. Consequently, QX-314 primarily exerts its blocking action on sodium channels when present intracellularly. [, , ]
Q3: How can QX-314 be selectively delivered into nociceptors to induce analgesia?
A3: Research suggests that co-administering QX-314 with Transient Receptor Potential Vanilloid 1 (TRPV1) agonists allows for targeted delivery into nociceptors. TRPV1 channels, primarily expressed by nociceptors, become permeable to large cations like QX-314 upon activation. This strategy enables localized, long-lasting analgesia by selectively blocking sodium channels within nociceptors, thereby inhibiting pain signal transmission. [, ]
Q4: Can lidocaine be used as a TRPV1 agonist for targeted QX-314 delivery?
A4: Interestingly, studies have shown that lidocaine itself can activate TRPV1 channels at clinically relevant doses. This finding suggests the potential for using lidocaine as both the TRPV1 agonist and a component of the analgesic effect, alongside QX-314, for targeted and prolonged pain relief. []
Q5: Does QX-314 affect calcium currents in neurons?
A5: Research indicates that intracellular QX-314 can inhibit both high-threshold and low-threshold calcium currents in hippocampal CA1 pyramidal neurons. This inhibition appears to be partially dependent on the intracellular bromide concentration, as evidenced by experiments using different QX-314 salts. []
Q6: What is the impact of QX-314 on synaptic transmission in the visual cortex?
A6: Studies using QX-314 in visual cortex slices revealed that blocking action potential output from neurons does not hinder the induction of transient synaptic potentiation. This finding suggests that QX-314 does not disrupt the fundamental mechanisms underlying synaptic plasticity in this brain region. [, ]
Q7: How does QX-314 impact synaptic responses mediated by GABAB receptors in the hippocampus?
A7: Experiments in the hippocampus demonstrate that intracellular QX-314 selectively blocks postsynaptic, but not presynaptic, GABAB receptor-mediated responses. This selectivity highlights the distinct downstream signaling pathways coupled to GABAB receptors at different neuronal locations. []
Q8: Can QX-314 be used to study the role of sodium channels in starburst amacrine cells?
A8: Researchers have employed QX-314 to investigate the role of sodium channels in starburst amacrine cells. Despite blocking sodium channels, QX-314 did not affect the spontaneous or light-evoked activity of these cells, suggesting that sodium channels may not be essential for their basic physiological functions. []
Q9: Does QX-314 impact the activity of olfactory granule cells?
A9: Intracellular QX-314 has been used to dissect the role of sodium channels in dendritic spikes of olfactory granule cells. By blocking these spikes, QX-314 helped researchers understand how these events contribute to calcium signaling and synaptic integration in these neurons. []
Q10: Can QX-314 be used to study the effects of anoxia on synaptic transmission?
A10: Researchers have utilized QX-314 to investigate the impact of anoxia on inhibitory synaptic transmission in hippocampal slices. By blocking specific currents, QX-314 helped to elucidate how anoxia alters neuronal excitability and synaptic function. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















